Cas no 439693-52-4 (6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine)
6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 6-(tert-Butyl)-4-chlorothieno[3,2-d]pyrimidine
- 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine
- 6-t-Butyl-4-chlorothieno[3,2-d]pyrimidine
- HRULXTDXJYTJPU-UHFFFAOYSA-N
- STR06850
- SBB097061
- RW3781
- 6068AB
- PB17308
- HC210187
- ST2406384
- 6-tert-Butyl-4-chloro-thieno[3,2-d]pyrimidine
- 6-(tert-butyl)-4-chlorothiopheno[3,2-d]pyrimidine
- Thie
- 439693-52-4
- P10258
- DB-108163
- SY097380
- EN300-800173
- CS-0050144
- SCHEMBL4420538
- AKOS009328177
- DTXSID40373801
- MFCD03407483
- 6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine
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- MDL: MFCD03407483
- Inchi: 1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(14-7)9(11)13-5-12-6/h4-5H,1-3H3
- InChI Key: HRULXTDXJYTJPU-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C=C(C(C)(C)C)S2)N=CN=1
Computed Properties
- Exact Mass: 226.03300
- Monoisotopic Mass: 226.0331472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54
- XLogP3: 4
Experimental Properties
- Density: 1.272±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.034 g/l) (25 º C),
- PSA: 54.02000
- LogP: 3.64220
6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017501-1g |
6-t-Butyl-4-chlorothieno[3,2-d]pyrimidine |
439693-52-4 | 95% | 1g |
£64.00 | 2022-03-01 | |
| Fluorochem | 017501-5g |
6-t-Butyl-4-chlorothieno[3,2-d]pyrimidine |
439693-52-4 | 95% | 5g |
£256.00 | 2022-03-01 | |
| Fluorochem | 017501-10g |
6-t-Butyl-4-chlorothieno[3,2-d]pyrimidine |
439693-52-4 | 95% | 10g |
£464.00 | 2022-03-01 | |
| TRC | B872375-100mg |
6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine |
439693-52-4 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B872375-500mg |
6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine |
439693-52-4 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B872375-1g |
6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine |
439693-52-4 | 1g |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM151577-5g |
6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine |
439693-52-4 | 95% | 5g |
$448 | 2021-08-05 | |
| Chemenu | CM151577-10g |
6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine |
439693-52-4 | 95% | 10g |
$732 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05698-25g |
6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine |
439693-52-4 | 95% | 25g |
$1170 | 2023-09-07 | |
| Matrix Scientific | 088780-1g |
6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine |
439693-52-4 | 1g |
$143.00 | 2023-09-06 |
6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine Suppliers
6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine
6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine (CAS No. 439693-52-4): A Comprehensive Overview of Its Properties and Applications
6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine (CAS No. 439693-52-4) is a specialized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This thienopyrimidine derivative is characterized by its unique molecular structure, which combines a pyrimidine ring fused with a thiophene moiety, further substituted with a tert-butyl group and a chlorine atom. Such structural features make it a valuable intermediate for the synthesis of more complex molecules with potential biological activities.
The growing interest in 6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is partly due to its relevance in drug discovery and pharmaceutical research. Researchers are increasingly exploring its utility as a building block for designing kinase inhibitors, which are pivotal in targeting various diseases, including cancer and inflammatory disorders. Its chlorothienopyrimidine core is particularly noteworthy, as it mimics the structure of nucleotides, enabling interactions with enzymes and receptors in biological systems.
In addition to its pharmaceutical applications, CAS No. 439693-52-4 has found use in material science, especially in the development of organic electronic materials. The thieno[3,2-d]pyrimidine scaffold contributes to the compound's ability to facilitate charge transport, making it a candidate for organic semiconductors and optoelectronic devices. This dual applicability in both life sciences and advanced materials underscores its versatility.
From a synthetic perspective, the preparation of 6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine involves multi-step organic reactions, often starting from commercially available thiophene derivatives. Key steps include cyclization, chlorination, and tert-butyl group introduction, which require precise control of reaction conditions to achieve high yields and purity. Recent advancements in green chemistry have also prompted researchers to explore more sustainable synthetic routes for this compound.
The compound's physicochemical properties, such as solubility, stability, and melting point, are critical for its practical applications. For instance, its moderate solubility in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) makes it suitable for laboratory-scale reactions, while its thermal stability is advantageous for high-temperature processes in material science. Analytical techniques like NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize and validate its purity.
Given the rising demand for tailor-made heterocycles, 6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is increasingly being discussed in online forums and scientific communities. Frequently searched questions include: "What are the synthetic routes for 6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine?", "How does its structure influence biological activity?", and "Can it be used in OLEDs?". These queries reflect the compound's interdisciplinary appeal and the need for further research.
In summary, 6-Tert-Butyl-4-chlorothieno[3,2-d]pyrimidine (CAS No. 439693-52-4) represents a promising compound with broad applications in pharmaceuticals and advanced materials. Its unique thienopyrimidine core, coupled with strategic substitutions, positions it as a valuable tool for researchers aiming to develop novel therapeutics or functional materials. As scientific exploration continues, this compound is likely to remain a focal point in both academic and industrial settings.
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